

Application Note: Using ACTH Fragments to Stimulate Steroidogenesis In Vitro

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Compound of Interest

Compound Name: *ACTH (2-24) (human, bovine, rat)*

Cat. No.: *B3029479*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocol for the in vitro stimulation of steroidogenesis using Adrenocorticotropic Hormone (ACTH). While the biologically active fragment ACTH (1-24) is the most extensively studied and utilized peptide for this purpose, the protocols outlined herein can be adapted for other fragments, such as ACTH (2-24).

Introduction

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid synthesis and secretion in the adrenal cortex.^{[1][2]} In vitro cell models are crucial for studying the mechanisms of steroidogenesis and for screening compounds that may modulate adrenal function. The human adrenal cortex carcinoma cell line, NCI-H295R, is a well-established model as it retains the ability to produce the key steroid hormones of all three cortical zones, including cortisol.

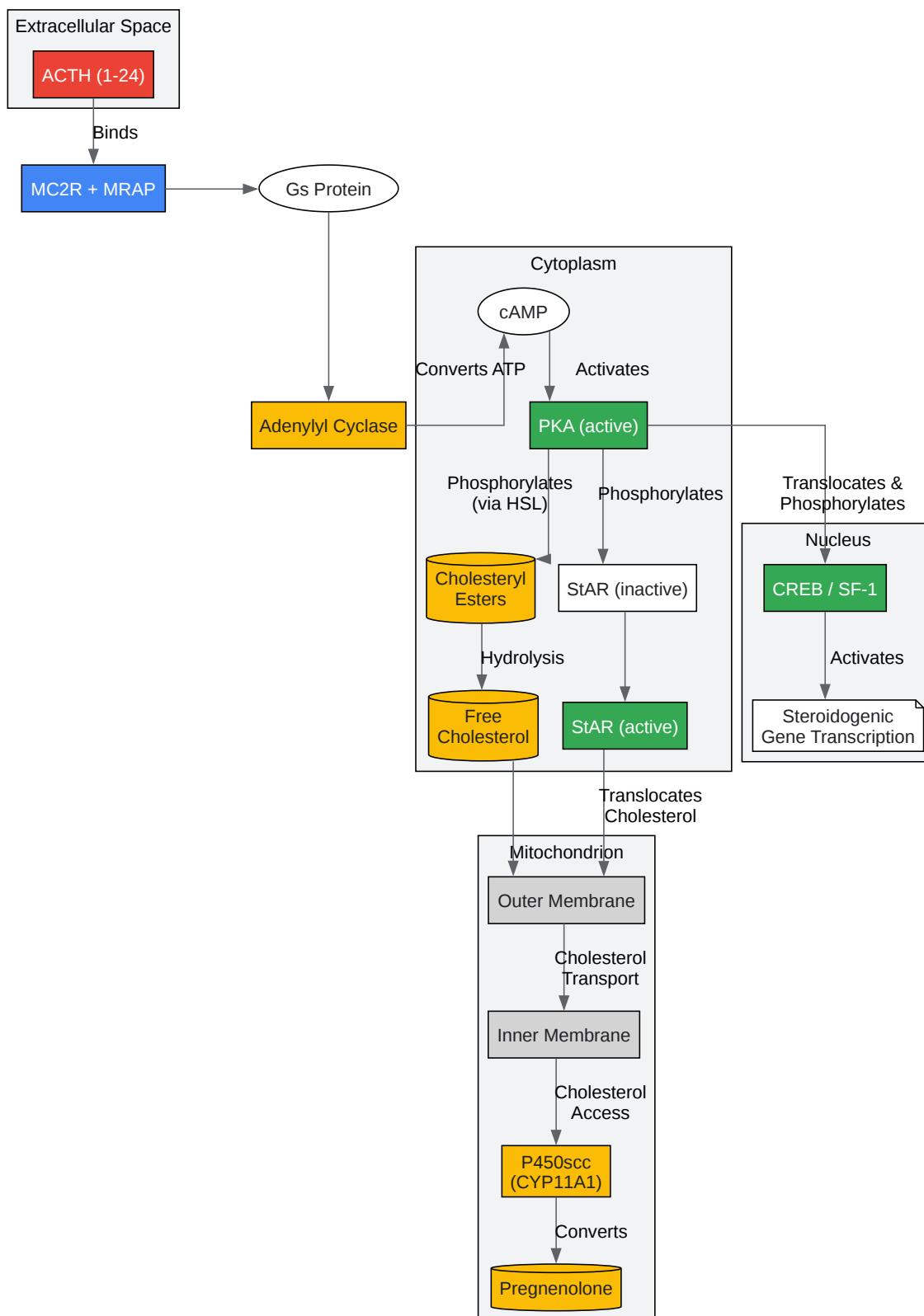
The most common synthetic ACTH analog used in research is ACTH (1-24) (Tetracosactide or Cosyntropin), which contains the full biological activity of the native 39-amino acid peptide.^{[3][4]} Other fragments, such as the user-specified ACTH (2-24), are less common in literature but are expected to activate the same signaling cascade. However, due to potential differences in receptor binding affinity, the optimal effective concentration for fragments other than ACTH (1-24) may need to be determined empirically through dose-response experiments.

Mechanism of Action: The ACTH Signaling Cascade

ACTH initiates steroidogenesis by binding to the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) on the surface of adrenocortical cells.[\[2\]](#) For MC2R to be functional and correctly trafficked to the cell surface, it requires the presence of a small transmembrane accessory protein called MC2R Accessory Protein (MRAP).[\[5\]](#)

The stimulation process can be divided into two interconnected responses:

- Acute Response: Occurs within minutes. Upon ACTH binding, the associated G-protein ($G_{s\alpha}$) activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[\[2\]](#) cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins. A key target is the Steroidogenic Acute Regulatory (StAR) protein.[\[2\]](#) PKA activation promotes the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid production.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Chronic Response: Occurs over hours to days. The sustained activation of the cAMP/PKA pathway leads to the phosphorylation of transcription factors like cAMP-response element-binding protein (CREB) and Steroidogenic Factor-1 (SF-1).[\[5\]](#)[\[9\]](#) This results in the increased transcription of genes encoding key steroidogenic enzymes (e.g., CYP11A1, CYP11B1, HSD3B2) and the MC2R gene itself, ensuring a sustained capacity for steroid production.[\[2\]](#)

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Caption: ACTH signaling pathway leading to steroidogenesis.

Experimental Protocols

This protocol describes the stimulation of cortisol production in the NCI-H295R human adrenocortical cell line.

Required Materials

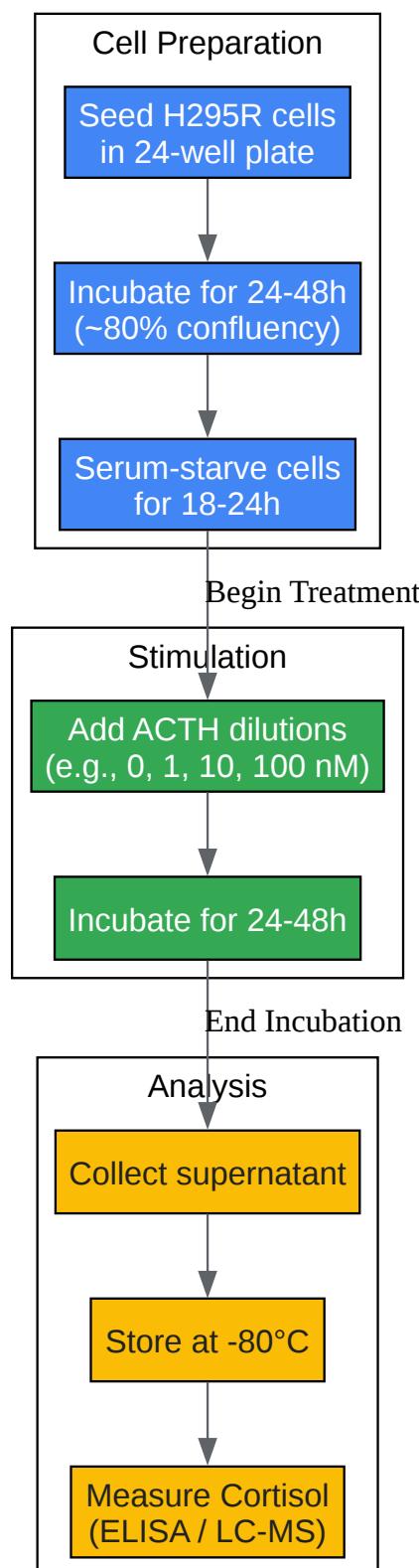
- Cell Line: NCI-H295R (ATCC® CRL-2128™).
- Base Medium: DMEM/F12 medium.
- Supplements: Fetal Bovine Serum (FBS), Insulin-Transferrin-Selenium (ITS) supplement, and Penicillin-Streptomycin.
- Stimulating Agent: ACTH (1-24) or ACTH (2-24) peptide. Reconstitute in sterile, nuclease-free water or PBS to create a concentrated stock solution (e.g., 100 μ M) and store in aliquots at -20°C or -80°C.
- Assay Kit: Cortisol ELISA kit or other preferred method for steroid quantification (e.g., LC-MS/MS).
- Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
- Labware: 24-well or 48-well tissue culture-treated plates, sterile pipette tips, microcentrifuge tubes.

Cell Culture and Plating

- Culture NCI-H295R cells in DMEM/F12 supplemented with 10% FBS, ITS, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Passage cells every 3-4 days or when they reach 80-90% confluence.
- For experiments, seed cells into 24-well plates at a density of approximately 2.5 - 3.0 \times 10⁵ cells/well.
- Allow cells to adhere and grow for 24-48 hours until they reach approximately 80% confluence.

ACTH Stimulation Protocol

- Serum Starvation: Gently aspirate the growth medium from the wells. Wash the cells once with sterile PBS. Add serum-free DMEM/F12 medium to each well and incubate for 18-24 hours. This step reduces basal steroidogenesis and sensitizes the cells to stimulation.
- Preparation of Treatment Media: Prepare serial dilutions of the ACTH peptide in fresh, serum-free medium. Recommended concentrations for ACTH (1-24) range from 1 nM to 100 nM. A vehicle control (medium only) must be included.
- Stimulation: Aspirate the starvation medium. Add the prepared treatment media (containing different ACTH concentrations or vehicle) to the appropriate wells. A typical treatment volume for a 24-well plate is 500 μ L per well.
- Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired time period. For steroid production, incubation times of 24 to 48 hours are common.[10]
- Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes. Be careful not to disturb the cell monolayer.
- Storage: Centrifuge the collected supernatant at ~1000 x g for 5 minutes to pellet any detached cells or debris. Transfer the clarified supernatant to a new tube and store at -80°C until analysis.

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Caption: General workflow for in vitro ACTH stimulation.

Steroid Quantification

- Thaw the stored supernatant samples on ice.
- Quantify the concentration of cortisol (or other steroids of interest) using a commercial ELISA kit.
- Follow the manufacturer's instructions precisely for the assay protocol, including standard curve preparation and sample dilution.
- Read the absorbance on a microplate reader and calculate the cortisol concentrations based on the standard curve.
- It is often useful to normalize steroid output to the total protein content or cell number in each well to account for any variations in cell density.

Representative Data

The following tables summarize quantitative data from published studies using ACTH to stimulate cortisol production in different cell models.

Table 1: Cortisol Production in NCI-H295R Cells Following ACTH Stimulation This table presents data on cortisol secretion by the H295R cell line in response to stimulation with two different concentrations of ACTH. Data is adapted from a study investigating steroidogenic signaling in adrenocortical carcinoma models.[\[11\]](#)

Treatment Group	Cortisol Secretion (ng/mg total protein)	Fold Change vs. Unstimulated
Unstimulated Control	~10	1.0
ACTH (Concentration 1)	~35	~3.5
ACTH (Concentration 2)	~40	~4.0

Note: Absolute values are estimated from graphical data for illustrative purposes.[\[11\]](#)

Table 2: Dose-Response of Cortisol Secretion in Human Fetal Adrenal Glands This table shows the dose-dependent effect of ACTH (1-24) on cortisol secretion from cultured human fetal adrenal glands at 8 weeks post-conception.[12]

ACTH (1-24) Concentration	Cortisol Secretion (ng/adrenal/48h)
0 nM (Basal)	0.8 ± 0.1
10 nM	4.8 ± 0.5
100 nM	5.1 ± 0.4
1000 nM	5.2 ± 0.6

Values are presented as mean ± SEM.[12] This data demonstrates a significant increase in cortisol secretion even at the lowest tested dose of 10 nM ACTH.[12]

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